molecular formula C10H14FN B3105035 3-fluoro-5-methyl-N-propylaniline CAS No. 1516818-56-6

3-fluoro-5-methyl-N-propylaniline

Cat. No.: B3105035
CAS No.: 1516818-56-6
M. Wt: 167.22 g/mol
InChI Key: QLLBWJFOMDKDBB-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-propylaniline is an aromatic amine that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and a propylamine group attached to the benzene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-propylaniline can be achieved through a multistep process involving several key reactions:

    Friedel-Crafts Acylation:

    Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the amino group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-N-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present on the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Fluoro-5-methyl-N-propylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-fluoro-5-methyl-N-propylaniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The propylamine group may also play a role in modulating the compound’s pharmacokinetics and dynamics .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the methyl and propyl groups, making it less complex.

    5-Methyl-N-propylaniline: Does not contain the fluorine atom, which may reduce its biological activity.

    3-Fluoro-4-methyl-N-propylaniline: Similar structure but with different positioning of the methyl group, potentially altering its reactivity and applications.

Uniqueness

3-Fluoro-5-methyl-N-propylaniline’s unique combination of substituents (fluorine, methyl, and propylamine) provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-methyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLBWJFOMDKDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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